molecular formula C9H12O2 B7957203 (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester

(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester

Cat. No.: B7957203
M. Wt: 152.19 g/mol
InChI Key: RMAZRAQKPTXZNL-KJFJCRTCSA-N
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Description

(1S,4S)-Bicyclo[221]hept-5-ene-2-carboxylic acid methyl ester is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with methyl acrylate under controlled conditions to form the desired bicyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The double bond in the bicyclic structure can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a scaffold in drug design due to its rigid structure.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester exerts its effects depends on the specific application. In drug design, for example, its rigid structure can help in the precise positioning of functional groups that interact with biological targets. The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: Lacks the double bond and ester group, making it less reactive.

    Norbornene: Similar bicyclic structure but without the ester group.

    Methyl acrylate: Contains the ester group but lacks the bicyclic structure.

Uniqueness

(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester is unique due to its combination of a rigid bicyclic framework, a double bond, and an ester group. This combination of features makes it a versatile compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

methyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3/t6-,7+,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAZRAQKPTXZNL-KJFJCRTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@@H]2C[C@H]1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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